Diethyl DL-aspartate
Overview
Description
Diethyl DL-aspartate, is an organic compound derived from aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins The esterification of aspartic acid results in the formation of aspartic acid, diethyl ester, which is used in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl DL-aspartate, can be synthesized through the esterification of aspartic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating aspartic acid with ethanol and a strong acid such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of aspartic acid, diethyl ester, often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include purification steps such as distillation and crystallization to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
Diethyl DL-aspartate, undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to aspartic acid and ethanol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with other alcohols to form different esters.
Aza-Michael Addition: The ester can participate in aza-Michael addition reactions with amines to form polyaspartic esters.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Transesterification: Alcohols (e.g., methanol, butanol), acid or base catalyst.
Aza-Michael Addition: Amines, dialkyl maleate, typically under mild heating conditions.
Major Products Formed
Hydrolysis: Aspartic acid and ethanol.
Transesterification: Different esters depending on the alcohol used.
Aza-Michael Addition: Polyaspartic esters.
Scientific Research Applications
Diethyl DL-aspartate, has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in metabolic pathways and as a potential neurotransmitter.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug to enhance the bioavailability of aspartic acid.
Industry: Used in the production of polyaspartic esters, which are utilized in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of aspartic acid, diethyl ester, involves its hydrolysis to release aspartic acid, which can then participate in various metabolic pathways. Aspartic acid is involved in the urea cycle, neurotransmission, and the synthesis of other amino acids and nucleotides. The ester itself can act as a prodrug, enhancing the delivery and bioavailability of aspartic acid in biological systems.
Comparison with Similar Compounds
Diethyl DL-aspartate, can be compared with other esters of aspartic acid, such as:
Aspartic acid, dimethyl ester: Similar in structure but with methyl groups instead of ethyl groups.
Aspartic acid, N-acetyl-, diethyl ester: Contains an additional acetyl group, which can influence its reactivity and applications.
Uniqueness
This compound, is unique due to its specific ester groups, which can influence its solubility, reactivity, and potential applications in various fields. Its ability to undergo hydrolysis and release aspartic acid makes it a valuable compound in medicinal chemistry and drug delivery systems.
Properties
IUPAC Name |
diethyl 2-aminobutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNXRLQSCJJMBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885886 | |
Record name | Aspartic acid, 1,4-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43101-48-0 | |
Record name | 1,4-Diethyl aspartate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43101-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aspartic acid, 1,4-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Aspartic acid, 1,4-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl DL-aspartate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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